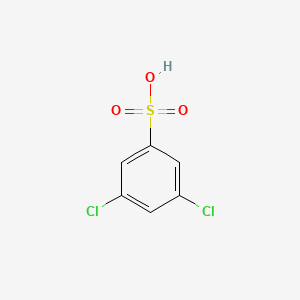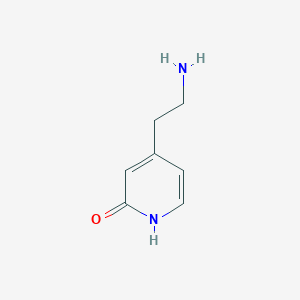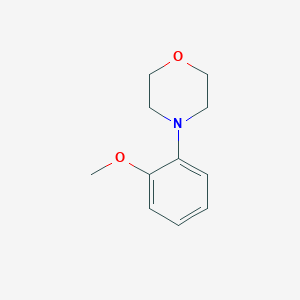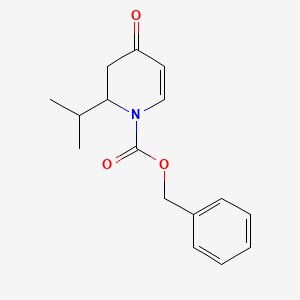
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
説明
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester. For instance, 4-fluorophenylhydrazine can react with ethyl acetoacetate under acidic conditions to form 4-(4-fluorophenyl)-1H-pyrazole.
Coupling with Methylpyridine: The pyrazole derivative is then coupled with 6-methylpyridine through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles under reflux conditions.
Major Products:
Oxidation: 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-carboxypyridine.
Reduction: 2-(4-(4-Fluorocyclohexyl)-1H-pyrazol-3-yl)-6-methylpyridine.
Substitution: 2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-6-methylpyridine.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent due to the presence of the pyrazole ring.
- Explored for its activity against certain cancer cell lines, leveraging the fluorophenyl group for enhanced biological activity.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The biological activity of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is primarily due to its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to certain receptors on cancer cells, interfering with cell signaling pathways and inducing apoptosis.
類似化合物との比較
2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
2-(4-(4-Methylphenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Features a methyl group instead of fluorine, which may affect its electronic properties and interactions with biological targets.
Uniqueness:
- The presence of the fluorine atom in 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPFFCRCUZQGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435386 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607738-00-1 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















